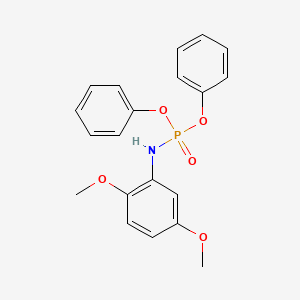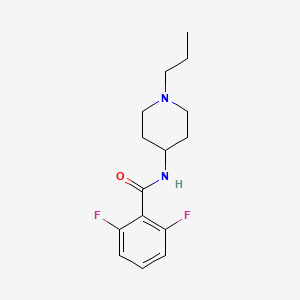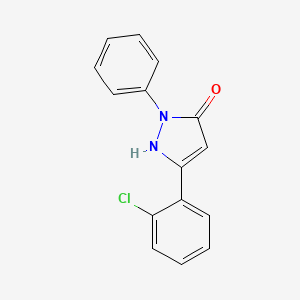![molecular formula C18H18ClN3S2 B4616924 4-(5-chloro-2-methylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4616924.png)
4-(5-chloro-2-methylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of triazole derivatives, including compounds similar to "4-(5-chloro-2-methylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol," often involves multi-step reactions that can include cyclization, nucleophilic substitution, and the addition of various functional groups. For instance, Hakobyan et al. (2017) explored the functionalization of 5-(4-alkoxybenzyl)-4-R-4H-1,2,4-triazole-3-thiols, which shares a structural resemblance, highlighting the versatility in synthesizing these molecules through reactions at the nitrogen atom Ν2 (Hakobyan et al., 2017).
Molecular Structure Analysis
The molecular structure of triazole derivatives is crucial for understanding their reactivity and properties. Studies such as those by Srivastava et al. (2016) provide insights into the synthesis and spectral features of triazole compounds, revealing how molecular geometry, electronic distribution, and intermolecular interactions influence their characteristics. Their work on the theoretical analysis and spectroscopic characterization sheds light on the structure-activity relationships crucial for the development of triazole-based compounds (Srivastava et al., 2016).
Chemical Reactions and Properties
The reactivity of triazole derivatives, including "4-(5-chloro-2-methylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol," encompasses a broad spectrum of chemical reactions. These compounds can undergo nucleophilic substitution, addition reactions, and cyclization, contributing to their diverse chemical properties. For example, the synthesis and antimicrobial evaluation of related triazole derivatives by Rajurkar et al. (2016) highlight the potential for these compounds to participate in biological activities, demonstrating their chemical reactivity and interaction with biological targets (Rajurkar et al., 2016).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. Studies on the crystal structure, like those conducted by Xu et al. (2006), provide detailed information on the arrangement of atoms within the compound and how intermolecular forces contribute to its physical characteristics. Such analyses are vital for understanding the material properties of these compounds, which can affect their application in various fields (Xu et al., 2006).
Chemical Properties Analysis
The chemical properties of "4-(5-chloro-2-methylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol" are shaped by its functional groups and molecular structure. The presence of the triazole ring, thiol group, and chloro-methylphenyl moiety contribute to its reactivity, allowing for various chemical transformations and the formation of new compounds. Research by Ghattas et al. (2016) into similar triazole compounds emphasizes the importance of functional groups in determining reactivity, showcasing the diverse chemical behavior of these molecules (Ghattas et al., 2016).
科学的研究の応用
Insecticidal Activity
Compounds structurally related to 4-(5-chloro-2-methylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol have been synthesized and assessed for their insecticidal properties. For example, tetrazole-linked triazole derivatives showed significant activity against Plodia interpunctella, highlighting their potential in developing new insecticides (Maddila, Pagadala, & Jonnalagadda, 2015).
Molecular Interactions and Structural Analysis
Research has also focused on the molecular and structural characteristics of triazole derivatives. Hirshfeld surface analysis and DFT calculations on ethyl 2-triazolyl-2-oxoacetate derivatives have provided insights into π-hole tetrel bonding interactions, relevant for understanding the molecular behavior of such compounds (Ahmed et al., 2020).
Antimicrobial and Antioxidant Activities
Various triazole derivatives have been evaluated for their antimicrobial and antioxidant activities. Novel heterocyclic compounds derived from similar structures have shown promising lipase and α-glucosidase inhibition, indicating their potential in treating diseases related to enzyme malfunction (Bekircan, Ülker, & Menteşe, 2015). Furthermore, novel phenothiazine-linked substitutedbenzylideneamino-1,2,4-triazole derivatives exhibited potent antioxidant activity, demonstrating the chemical versatility of triazole compounds for therapeutic applications (Maddila, Momin, Gorle, Palakondu, & Jonnalagadda, 2015).
Corrosion Inhibition
The structural motif of 4-(5-chloro-2-methylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol and its analogs has been explored for applications in corrosion inhibition. Studies on the inhibition efficiency of zinc corrosion by similar compounds have contributed to the understanding of the relationship between molecular structures and their inhibitory capabilities (Gece & Bilgiç, 2012).
特性
IUPAC Name |
4-(5-chloro-2-methylphenyl)-3-[(2-methylphenyl)methylsulfanylmethyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3S2/c1-12-5-3-4-6-14(12)10-24-11-17-20-21-18(23)22(17)16-9-15(19)8-7-13(16)2/h3-9H,10-11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSBTROQOPCWTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=NNC2=S)CSCC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 10-methyl-2-(4-methylphenyl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4616857.png)
![2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4616865.png)
![1-methyl-4-{[5-(3-pyridinyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4616868.png)
![N-[3-(methylthio)phenyl]-N'-(3-phenylpropyl)urea](/img/structure/B4616876.png)
![4-({5-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B4616881.png)
![N-(2-furylmethyl)-2-{[N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4616888.png)

![(2-{[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4616906.png)

![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(2-chlorobenzyl)piperazine](/img/structure/B4616916.png)
![2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B4616939.png)
![methyl 6-(2-methoxyphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4616942.png)
![4-[(4-ethyl-1-piperazinyl)carbonyl]-2-(5-methyl-2-thienyl)quinoline](/img/structure/B4616948.png)